molecular formula C15H23N3O3S B4499757 N-ethyl-4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}benzamide

N-ethyl-4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}benzamide

Cat. No.: B4499757
M. Wt: 325.4 g/mol
InChI Key: JOKRCTSPASIQQG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}benzamide typically involves the condensation of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid with N-ethylamine. The reaction is often facilitated by using a condensing agent such as N,N’-carbonyldiimidazole (CDI) to form the desired amide bond . The reaction conditions usually involve heating the reactants in a suitable solvent, such as pyridine, to bind the hydrogen chloride liberated during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of large volumes of solvents and condensing agents is common, and the reaction conditions are optimized to maximize yield and purity while minimizing the formation of unwanted side products .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The benzamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-ethyl-4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}benzamide involves its role as a tyrosine kinase inhibitor. It binds to the ATP-binding site of the tyrosine kinase enzyme, thereby inhibiting its activity. This inhibition prevents the phosphorylation of downstream signaling proteins, ultimately leading to the suppression of cell proliferation and induction of apoptosis . The molecular targets include the Bcr-Abl protein, c-Kit, and platelet-derived growth factor receptor (PDGFR) .

Comparison with Similar Compounds

Properties

IUPAC Name

N-ethyl-4-[(4-methylpiperazin-1-yl)sulfonylmethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3S/c1-3-16-15(19)14-6-4-13(5-7-14)12-22(20,21)18-10-8-17(2)9-11-18/h4-7H,3,8-12H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOKRCTSPASIQQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=C(C=C1)CS(=O)(=O)N2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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